molecular formula C6H12O2 B12279662 Propanol, 1(or 2)-(2-propen-1-yloxy)-

Propanol, 1(or 2)-(2-propen-1-yloxy)-

Cat. No.: B12279662
M. Wt: 116.16 g/mol
InChI Key: VQJIMKVNJDKCQP-UHFFFAOYSA-N
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Description

Propanol, 1(or 2)-(2-propen-1-yloxy)-, also known as allyloxypropanol, is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a propanol group attached to an allyloxy group. This compound is a colorless liquid with a mild, alcohol-like odor and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanol, 1(or 2)-(2-propen-1-yloxy)- can be achieved through several methods. One common approach involves the reaction of allyl alcohol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and yields the desired product with high efficiency.

Industrial Production Methods

In industrial settings, the production of propanol, 1(or 2)-(2-propen-1-yloxy)- is often carried out using continuous flow reactors. This method allows for the efficient and scalable production of the compound. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanol, 1(or 2)-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted allyloxypropanol derivatives.

Scientific Research Applications

Propanol, 1(or 2)-(2-propen-1-yloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of propanol, 1(or 2)-(2-propen-1-yloxy)- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution and addition reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and properties. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Propanol, 1(or 2)-(2-propen-1-yloxy)- can be compared with other similar compounds, such as:

    1-Propanol: A primary alcohol with a similar structure but lacking the allyloxy group.

    2-Propanol (Isopropanol): An isomer of 1-propanol with the hydroxyl group attached to the second carbon atom.

    Allyl Alcohol: Contains an allyl group but lacks the propanol moiety.

Uniqueness

The presence of both the propanol and allyloxy groups in propanol, 1(or 2)-(2-propen-1-yloxy)- gives it unique chemical properties and reactivity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various applications.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-prop-2-enoxypropan-1-ol

InChI

InChI=1S/C6H12O2/c1-3-5-8-6(7)4-2/h3,6-7H,1,4-5H2,2H3

InChI Key

VQJIMKVNJDKCQP-UHFFFAOYSA-N

Canonical SMILES

CCC(O)OCC=C

Origin of Product

United States

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